4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
656800-89-4 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
4-(9-methyl-9-bicyclo[3.3.1]nonanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-16(14-8-10-15(17)11-9-14)12-4-2-5-13(16)7-3-6-12/h8-13,17H,2-7H2,1H3 |
InChI Key |
CPTRAZMQFZYHET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCC1CCC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 9 Methylbicyclo 3.3.1 Nonan 9 Yl Phenol and Analogs
Strategic Retrosynthetic Analysis of the Bicyclo[3.3.1]nonane-Phenol Hybrid Core
A retrosynthetic analysis of the 4-(9-methylbicyclo[3.3.1]nonan-9-yl)phenol core reveals several potential disconnection points. The most apparent disconnection is at the C9-aryl bond, suggesting a late-stage coupling of a pre-formed 9-methylbicyclo[3.3.1]nonane unit with a phenol (B47542) or protected phenol derivative. This approach, however, relies on the challenging formation of a quaternary carbon center at the bridgehead position.
A more convergent strategy involves disconnections within the bicyclo[3.3.1]nonane framework itself. The bicyclic system can be conceptually deconstructed through transformations that are the reverse of well-established cyclization reactions. rsc.org Key retrosynthetic disconnections for the bicyclo[3.3.1]nonane core include:
Aldol (B89426) Condensation: A disconnection across the C2-C3 and C1-C7 bonds suggests an intramolecular aldol condensation of a substituted cyclohexanone (B45756) precursor. nih.govrsc.org This is a common and powerful strategy for forming the six-membered rings of the bicyclic system.
Michael Addition: The framework can be traced back to a monocyclic precursor via a reverse Michael addition. Tandem Michael-Aldol sequences are particularly powerful, allowing for the construction of the bicyclic system from acyclic or simple cyclic starting materials in a single pot. ucl.ac.ukrsc.org
Diels-Alder Cycloaddition: A reverse [4+2] cycloaddition can simplify the bicyclic core into a cyclohexadiene and a dienophile. Oxidative dearomatization of phenolic precursors can generate the necessary cyclohexadiene in situ for an intramolecular Diels-Alder reaction. rsc.orgnih.gov
These disconnections point toward key precursors such as functionalized cyclohexanones, 1,3-dicarbonyl compounds, and various enals or enones, which serve as the foundational building blocks for the subsequent synthetic pathways. nih.govrsc.org
Contemporary Direct Synthetic Pathways to this compound and Close Derivatives
Modern synthetic chemistry offers a diverse toolkit for the construction of the bicyclo[3.3.1]nonane scaffold. These methods often employ cascade or tandem reactions to rapidly build molecular complexity from simple precursors.
Domino Michael-aldol annulation reactions represent a highly efficient one-pot strategy for constructing the bicyclo[3.3.1]nonane skeleton. rsc.org This approach typically involves the reaction of a 1,3-dicarbonyl compound, such as a cyclohexanedione, with an α,β-unsaturated aldehyde or ketone (enal or enone). rsc.orgrsc.org The sequence is initiated by a Michael addition of the dicarbonyl enolate to the enal, followed by an intramolecular aldol condensation to forge the second ring of the bicyclic system. ucl.ac.ukrsc.org
The stereochemical outcome of the annulation can often be controlled by the judicious choice of solvent, base, and temperature. rsc.org For instance, the reaction of dimethyl 1,3-acetonedicarboxylate with various enals in the presence of a catalytic amount of piperidine (B6355638) or tetrabutylammonium (B224687) fluoride (B91410) proceeds smoothly at room temperature to afford highly functionalized bicyclo[3.3.1]nonane derivatives in high yields. capes.gov.br Research has demonstrated that this domino reaction is compatible with a wide range of substituents on both the dione (B5365651) and the enal, allowing for the synthesis of a diverse library of bicyclic scaffolds. rsc.org
Table 1: Examples of Michael-Aldol Cascade Reactions for Bicyclo[3.3.1]nonane Synthesis
| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Cyclohexane-1,3-diones + Enals | Base (e.g., DABCO) | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | Good to Excellent | rsc.org |
| Dimethyl 1,3-acetonedicarboxylate + Enals | Piperidine or TBAF, THF, rt | Bicyclo[3.3.1]nonenols | High | capes.gov.br |
| β-Keto ester + Acrolein | TMG (1,1,3,3-tetramethylguanidine) | Functionalized Bicyclo[3.3.1]nonane | Not specified | rsc.org |
| 2-Acylcyclohexanone + Methacrolein | Acid (e.g., TfOH) | Bicyclo[3.3.1]nonenone | 63% | ucl.ac.ukrsc.org |
Oxidative dearomatization of phenols is a powerful strategy for generating highly reactive cyclohexadienone intermediates, which can then undergo intramolecular cyclizations to form complex polycyclic systems. rsc.orgnih.gov Hypervalent iodine reagents, such as phenyliodonium (B1259483) diacetate (PIDA), are frequently employed for this transformation. nih.gov
In a typical sequence, a phenol derivative is oxidized to a quinone monoketal or a related cyclohexadienone. nih.gov This dearomatized intermediate can then be elaborated. For example, a sequence involving enone epoxidation, followed by a thiol-mediated epoxide opening and an intramolecular aldol reaction, can yield densely functionalized bicyclo[3.3.1]non-3-en-2-ones. nih.gov This strategy allows for the conversion of simple, commercially available phenols into complex bicyclic structures. nih.gov Another powerful variant is the oxidative dearomatization/intramolecular Diels-Alder cascade, where the in situ-generated cyclohexadiene undergoes a [4+2] cycloaddition to rapidly construct the bicyclic core. rsc.orgnih.gov
Table 2: Hypervalent Iodine-Mediated Synthesis of Bicyclo[3.3.1]nonanes
| Precursor | Reagent | Key Intermediate | Final Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Phenols | PIDA, MeOH | Quinone Monoketal | Bicyclo[3.3.1]non-3-en-2-one | 57-88% (for key step) | nih.gov |
| Phenols | PIDA | Quinone | Polysubstituted Bicyclo[3.3.1]nonane-dicarboxylates | 15-90% | rsc.org |
| Advanced Phenol | PIDA | Nitrile Oxide Intermediate | Hexacyclic Product (via [3+2] cycloaddition) | Single Diastereomer | nih.gov |
Lewis acid catalysis enables a variety of powerful tandem reactions for the synthesis of bicyclic systems. A notable example is the construction of bridged tetracyclic dioxabicyclo[3.3.1]nonane skeletons. acs.orgnih.gov This transformation involves the Lewis acid-catalyzed reaction of electron-rich phenols with in situ generated alkynyl o-quinone methides (o-AQMs). acs.orgnih.gov
The proposed mechanism proceeds through a cascade of events: an intermolecular 1,4-conjugate addition of the phenol to the o-AQM, a 6-endo cyclization, a 1,3-aryl shift, and a final intramolecular 1,4-conjugate addition. acs.orgnih.gov This process efficiently assembles the complex bridged bicyclic core, which features a sterically congested bridgehead oxa-quaternary stereocenter. acs.orgnih.gov This methodology provides a novel pathway to biologically interesting bridged systems under mild reaction conditions. acs.org
Organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of complex molecules, including the bicyclo[3.3.1]nonane framework, avoiding the use of metal catalysts. researchgate.netnih.gov Various organocatalytic strategies have been developed, often focusing on asymmetric transformations to produce enantioenriched products. researchgate.net
For example, organocatalyzed aldol condensations and Michael additions are well-documented routes to the bicyclo[3.3.1]nonane core. rsc.org The reaction between cyclohexanones and α,β-unsaturated aldehydes can be catalyzed by amines to yield bicyclic products. rsc.org More complex cycloadditions, such as formal [3+3] cycloadditions, can also be facilitated by organocatalysts. These reactions offer a direct route to the six-membered rings of the bicyclic system from acyclic precursors. The development of organocatalytic asymmetric synthesis of bicyclo[3.3.1]nonane frameworks is an active area of research, with a focus on desymmetrization and cascade reactions. researchgate.net
Synthesis of Advanced Precursors and Functionalized Building Blocks for Bicyclo[3.3.1]nonane Framework Construction
The successful synthesis of complex bicyclo[3.3.1]nonane derivatives relies heavily on the preparation of appropriately functionalized precursors. These building blocks must contain the necessary reactive sites to facilitate the key cyclization and annulation reactions.
The synthesis of functionalized cyclohexanone derivatives is a common starting point. rsc.org For instance, 2-acylcyclohexanones or 2-prenyl-substituted cyclohexanone derivatives serve as key precursors for tandem Michael-intramolecular aldol condensation reactions. rsc.orgacs.org These precursors can be prepared through various standard organic transformations, such as the alkylation of 1,3-dicarbonyl compounds. ucl.ac.uk
Another important class of precursors is derived from the oxidation of phenols. As mentioned previously, hypervalent iodine oxidation of commercially available phenols provides access to quinone monoketals, which are versatile intermediates for further elaboration into the bicyclic core. nih.gov The synthesis of these advanced building blocks is a critical step that enables the application of the powerful cascade and multicomponent reactions used to construct the final bicyclo[3.3.1]nonane framework. nih.govrsc.org
Stereocontrolled Synthesis Strategies and Diastereoselectivity in Bicyclic Phenol Formation
The stereocontrolled synthesis of bicyclic phenols, such as this compound, presents a significant challenge due to the rigid, three-dimensional structure of the bicyclo[3.3.1]nonane core. The spatial arrangement of substituents on this framework is crucial for determining the molecule's chemical and biological properties. ucl.ac.uk Consequently, the development of synthetic routes that allow for precise control over stereochemistry is an area of active research. Strategies often focus on diastereoselective reactions that establish the desired relative configuration of the methyl group at the C9 bridgehead and the phenolic group.
One key aspect of stereocontrol in the formation of bicyclo[3.3.1]nonane systems is the use of stereoselective cyclization reactions. For instance, intramolecular Michael-aldol type annulations have been investigated for the construction of functionalized bicyclo[3.n.1]alkanes. ucl.ac.uk The stereochemical outcome of these reactions can be influenced by the choice of reagents, catalysts, and reaction conditions. For example, the use of chiral auxiliaries or catalysts can guide the formation of one diastereomer over another.
In the context of forming related bicyclic systems, stereoselective Diels-Alder reactions have proven effective in establishing the initial stereochemistry of the cyclic framework. acs.org This can be followed by further transformations to introduce the required functional groups. Similarly, stereoselective Wittig reactions have been employed to introduce specific functionalities with defined stereochemistry. acs.org
The diastereoselectivity in the formation of bicyclic phenols can also be controlled during the coupling of the bicyclic core with the phenol moiety. Computational methods have been used to understand the factors governing diastereoselectivity in similar complex natural product syntheses, where the stability of reactive intermediates plays a crucial role. nih.gov For the synthesis of this compound, controlling the approach of the electrophile to the phenol ring, or the nucleophilic attack by the phenol on a bicyclic precursor, is critical for achieving the desired diastereomer.
The table below summarizes various stereocontrolled reactions that are relevant to the synthesis of functionalized bicyclic systems.
| Reaction Type | Key Features | Potential Application in Bicyclic Phenol Synthesis | Reference |
| Stereoselective Diels-Alder Reaction | Forms a six-membered ring with high stereocontrol. | Creation of the initial cyclohexene (B86901) ring of the bicyclo[3.3.1]nonane system with defined stereocenters. | acs.org |
| Stereoselective Wittig Reaction | Introduces a double bond with controlled geometry. | Functionalization of the bicyclic core. | acs.org |
| Intramolecular Michael-Aldol Annulation | Forms the bicyclic ring system in a tandem process. | Can provide good to high stereoselectivity in the formation of the bicyclo[3.3.1]nonane scaffold. | ucl.ac.uk |
| Asymmetric Biomimetic Oxidations | Can achieve high trans-diastereoselectivity and enantioselectivity. | Coupling of phenolic precursors to form complex dilignols, with principles applicable to controlling stereochemistry. | nih.gov |
Methodological Advancements in Yield Optimization and Reaction Efficiency for Polycyclic Systems
The choice of catalyst and reaction conditions plays a pivotal role in optimizing yields. In the synthesis of azabicyclo[3.3.1]nonane derivatives, the use of a ruthenium complex as a catalyst for reduction has been shown to be a cost-effective method that simplifies the process and generates minimal waste compared to using boron-based reductants. google.com The optimization of reaction parameters such as temperature, solvent, and reagent concentration can have a profound impact on the reaction outcome. For instance, in the tandem synthesis of indolo[1,2-b]isoquinolines, adjusting the solvent volume and reaction temperature was crucial in improving the yield to as high as 88%. acs.org
Furthermore, the development of novel cyclization methods has contributed to more efficient syntheses of bicyclo[3.3.1]nonane systems. The Effenberger-type cyclization, which involves the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride, is an efficient route to this bicyclic core. rsc.org This methodology has been applied to synthesize various bicyclo[3.3.1]nonane derivatives.
The table below presents examples of methodological advancements and their impact on reaction yields in the synthesis of related polycyclic systems.
| Methodology | Reactants/Catalyst | Product Type | Yield (%) | Reference |
| Tandem Michael Addition-Claisen Condensation | Cyclohexenone derivative and an acrylate (B77674) with tBuOK | Tricyclic derivative with bicyclo[3.3.1]nonane core | 42 | rsc.org |
| Alkylative Dearomatization-Annulation | β-keto thiolesters/sulfones with LiHMDS or KHMDS | Multisubstituted bicyclic cores | up to 74 | rsc.org |
| Tandem Michael-Aldol Annulation | Substituted 1,3-cyclohexanediones with enals | Polysubstituted bicyclo[3.3.1]nonane derivatives | Good to High | ucl.ac.uk |
| Tandem Synthesis of Fused Indoles | 2-alkynylanilines, KN(SiMe3)2, and nitroarenes | Indolo[1,2-b]isoquinolines | up to 88 | acs.org |
| LiAlH(OtBu)3-promoted Intramolecular Aldol Condensation | Polyprenylated acylphloroglucinol precursor | Bicyclo[3.3.1]nonan-9-one | 82 | rsc.org |
Advanced Structural Elucidation and Conformational Landscape of 4 9 Methylbicyclo 3.3.1 Nonan 9 Yl Phenol
High-Resolution Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic methods are fundamental to confirming the covalent framework and providing initial insights into the molecule's preferred spatial arrangement. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (HRMS) offer complementary data for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each nucleus, while advanced 2D NMR experiments are crucial for assembling the molecular puzzle.
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY experiments would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the two six-membered rings of the bicyclic system and on the phenol (B47542) ring.
HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC is critical for establishing long-range (2-3 bond) correlations. It would definitively link the quaternary C9 carbon to the protons of the C1, C5, and C8 bridgehead positions, the methyl group protons, and the protons on the phenolic ring, thus confirming the connectivity between the bicyclic core and its substituents.
Solid-State NMR: While solution-state NMR provides data on molecules in a dynamic state, solid-state ¹³C NMR, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can offer insights into the molecule's structure in the solid phase. nih.gov This can reveal the presence of different polymorphs or conformational isomers that may be static in the crystal lattice. nih.gov
Vicinal Coupling Constants (³JHH): The analysis of three-bond proton-proton coupling constants provides profound insight into the dihedral angles within the bicyclo[3.3.1]nonane framework, as described by the Karplus equation. acs.orgnih.govgla.ac.uk Large coupling constants (typically 8-12 Hz) between axial-axial protons and small coupling constants (1-4 Hz) between axial-equatorial or equatorial-equatorial protons would provide strong evidence for the chair conformation of the cyclohexane (B81311) rings. This analysis is a cornerstone for determining the dominant conformation in solution. acs.orgnih.gov
| Experiment | Correlating Nuclei | Purpose in Structural Elucidation |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies neighboring protons within each cyclohexane ring and the aromatic ring. |
| HSQC | ¹H ↔ ¹³C (one bond) | Assigns carbon signals based on their directly attached protons. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms connectivity between the phenolic ring and C9, the methyl group and C9, and across the bicyclic bridgeheads. |
High-Resolution Mass Spectrometry (HRMS) is essential for validating the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. For the chemical formula C₁₆H₂₂O, the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.
Beyond molecular formula confirmation, HRMS provides structural information through the analysis of fragmentation patterns. Upon ionization (e.g., via Electrospray Ionization - ESI or Electron Impact - EI), the molecular ion undergoes characteristic fragmentation. Expected fragmentation pathways would include:
Benzylic cleavage: Fission of the bond between C9 and the phenolic ring, which is a common and energetically favorable fragmentation pathway.
Loss of the methyl group: Cleavage of the C9-CH₃ bond to yield a [M-15]⁺ ion.
Ring fragmentation: Complex fragmentation of the bicyclo[3.3.1]nonane skeleton, leading to a series of smaller ions characteristic of this ring system.
Analysis of these fragments allows for the piecemeal reconstruction of the molecule, corroborating the structure determined by NMR. iucr.orgucl.ac.uk
X-ray Crystallographic Analysis for Three-Dimensional Structure, Absolute Configuration, and Intermolecular Interactions
Single-crystal X-ray crystallography offers the most definitive and precise picture of the molecule's three-dimensional structure in the solid state. nih.govchalmers.se This technique would provide unambiguous data on:
Three-Dimensional Structure: It would yield precise bond lengths, bond angles, and torsional angles, confirming the twin-chair conformation that is characteristic of the bicyclo[3.3.1]nonane system. doi.org A key parameter of interest is the intramolecular distance between the endo-protons at C3 and C7, which is a measure of the steric strain across the two rings.
Absolute Configuration: For a chiral sample that crystallizes as a conglomerate, X-ray analysis using anomalous dispersion could determine the absolute configuration of the stereocenters.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Of particular importance would be the identification of intermolecular hydrogen bonds involving the hydroxyl group of the phenol moiety. These interactions (O-H···O) are crucial in dictating the supramolecular architecture of the compound in the solid state.
Conformational Analysis of the Bicyclo[3.3.1]nonane Framework and its Phenolic Conjugation
The bicyclo[3.3.1]nonane skeleton is a conformationally dynamic system, capable of existing in several forms, primarily the twin-chair (CC), boat-chair (BC), and twin-boat (BB) conformations. rsc.orgoregonstate.edu The energetic landscape and the preferred conformation are highly dependent on steric and electronic factors.
The bicyclo[3.3.1]nonane system is in a dynamic equilibrium between its possible conformations. The twin-chair (CC) is generally the most stable conformer for the parent compound, primarily due to significant transannular steric repulsion between the inward-pointing (endo) hydrogens at the C3 and C7 positions in the twin-boat form. researchgate.net The boat-chair (BC) conformation serves as an intermediate in the interconversion process.
Computational studies and dynamic NMR experiments on bicyclo[3.3.1]nonane analogues have been used to quantify the energy barriers between these states. The transition from the more stable twin-chair to a boat-chair conformation involves a significant energy barrier, making the twin-chair the overwhelmingly dominant species at room temperature for most derivatives.
Substituents can significantly alter the conformational equilibrium of the bicyclo[3.3.1]nonane ring system. vulcanchem.com
Application of Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions.
A comprehensive understanding of the solid-state architecture of this compound is crucial for elucidating its physicochemical properties. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the non-covalent forces that govern the crystal packing.
The analysis begins with the generation of a three-dimensional Hirshfeld surface, which is constructed based on the principle that the space occupied by a molecule in a crystal is partitioned by surfaces where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. This surface is typically color-coded to highlight different properties, such as the normalized contact distance (dnorm), which reveals regions of significant intermolecular contact.
For a molecule like this compound, the key intermolecular interactions expected to be identified and quantified through Hirshfeld surface analysis include:
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, and it is anticipated to form strong O-H···O hydrogen bonds with neighboring molecules. These interactions would appear as distinct red regions on the dnorm map, indicating close intermolecular contacts.
π-Interactions: The presence of the phenyl ring allows for the possibility of π-stacking or C-H···π interactions, which would also contribute to the stability of the crystal structure.
The quantitative aspect of Hirshfeld surface analysis is presented through two-dimensional fingerprint plots. These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The relative percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated from these plots, providing a clear and concise summary of the crystal packing.
A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar bicyclic compounds, is presented in the data table below.
Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | ~50-60 |
| C···H/H···C | ~20-30 |
| O···H/H···O | ~10-15 |
| C···C | ~1-5 |
| Other | <1 |
Theoretical and Computational Chemistry Studies of 4 9 Methylbicyclo 3.3.1 Nonan 9 Yl Phenol Systems
Quantum Chemical (QM) Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical methods are indispensable for probing the electronic properties and inherent reactivity of molecules. For a system like 4-(9-methylbicyclo[3.3.1]nonan-9-yl)phenol, both Density Functional Theory (DFT) and ab initio methods would be employed to gain a detailed understanding of its behavior at the molecular level.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule of this size, DFT methods are well-suited for determining its ground state geometry, conformational preferences, and electronic properties.
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the twin-chair (CC) and boat-chair (BC) forms being the most significant. Theoretical calculations on the parent bicyclo[3.3.1]nonane and its derivatives consistently show that the twin-chair conformation is generally the most stable. The introduction of substituents can, however, influence the energetic landscape. In the case of this compound, the bulky 9-methyl and 4-phenol groups would be expected to introduce steric interactions that could potentially destabilize the CC conformation relative to the BC form, although the CC form would likely remain the global minimum.
DFT calculations, typically using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) or larger, would be employed to optimize the geometries of the possible conformers and calculate their relative energies. The results of such calculations would allow for the prediction of the equilibrium population of each conformer at a given temperature.
Table 1: Representative Calculated Relative Energies of Bicyclo[3.3.1]nonane Conformers (Illustrative Data based on Analogous Systems)
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Twin-Chair (CC) | 0.00 |
| Boat-Chair (BC) | 2.5 - 4.0 |
Note: These values are illustrative and based on computational studies of similar bicyclo[3.3.1]nonane derivatives. The actual values for this compound would require specific calculations.
Furthermore, DFT can be used to calculate a range of electronic structure descriptors that provide insights into the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO would likely be distributed over the bicyclic framework and the aromatic ring. The MEP would highlight the electron-rich (negative potential) region around the phenolic oxygen and the π-system of the benzene (B151609) ring, and the relatively electron-poor (positive potential) regions around the hydrogen atoms.
For even higher accuracy, particularly for the determination of reaction barriers and subtle electronic effects, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation.
In the context of this compound, ab initio calculations would be valuable for refining the relative energies of the conformers and for studying reaction mechanisms where DFT might be less reliable. For instance, ab initio methods would provide a benchmark for the energetic barrier to interconversion between the chair-chair and boat-chair conformers.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior
While quantum mechanical methods provide high accuracy for specific conformations, exploring the entire conformational space and the dynamic behavior of a flexible molecule like this compound over time requires the use of molecular mechanics (MM) and molecular dynamics (MD) simulations.
MM methods employ classical force fields (e.g., MMFF, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally inexpensive, allowing for the rapid exploration of a large number of conformations. For this compound, a conformational search using MM would identify the low-energy conformers, which could then be further analyzed using higher-level QM methods.
MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of the system's evolution over time. An MD simulation of this compound in a solvent box would reveal the dynamics of conformational interconversions, the flexibility of the bicyclic rings, and the interactions with the surrounding solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic environment.
Computational Prediction and Correlation of Spectroscopic Parameters
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted with reasonable accuracy. These theoretical predictions can aid in the assignment of experimental NMR spectra, especially for complex molecules with many overlapping signals.
Similarly, the vibrational frequencies and intensities can be calculated at the DFT level, allowing for the prediction of the IR spectrum. This can help in identifying the characteristic vibrational modes of the molecule, such as the O-H stretch of the phenol group and the various C-H and C-C stretching and bending modes of the bicyclic framework.
Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. For this compound, TD-DFT calculations would predict the π-π* transitions associated with the phenol ring.
Analysis of Intramolecular and Intermolecular Non-Covalent Interactions
The structure and properties of this compound are influenced by a variety of non-covalent interactions. These can be studied using computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis.
Intramolecularly, a key interaction to investigate would be the potential for a hydrogen bond between the phenolic hydroxyl group and the π-system of one of the cyclohexane (B81311) rings in certain conformations. While likely weak, such an interaction could contribute to the stabilization of specific conformers. Steric repulsion between the 9-methyl group and the axial hydrogens of the bicyclic system is another important intramolecular interaction that would influence the conformational preferences.
Intermolecularly, the phenol group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates in the solid state or in concentrated solutions. Computational studies of these intermolecular interactions are crucial for understanding the crystal packing and the bulk properties of the compound.
Mechanistic Computational Studies for Reaction Pathways and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, several types of reactions could be investigated computationally. For example, the electrophilic substitution on the phenol ring is a common reaction for phenols. DFT calculations could be used to model the reaction pathway, locate the transition states, and calculate the activation energies for substitution at the ortho and meta positions relative to the hydroxyl group. This would provide insights into the regioselectivity of such reactions.
Another area of interest would be the mechanism of the synthesis of this compound itself. For instance, if it is synthesized via a Friedel-Crafts type reaction between 9-methylbicyclo[3.3.1]nonan-9-ol and phenol, computational modeling could shed light on the nature of the carbocationic intermediate and the factors that control the stereochemical outcome of the reaction.
Reactivity Profiles and Transformative Chemistry of 4 9 Methylbicyclo 3.3.1 Nonan 9 Yl Phenol
Chemical Transformations of the Phenolic Hydroxyl Group
The hydroxyl group of the phenol (B47542) moiety is a primary site for a variety of chemical modifications, allowing for the strategic introduction of different functional groups.
Strategic Functionalization via O-Alkylation and O-Acylation
The nucleophilic character of the phenoxide ion, readily formed by deprotonation of the hydroxyl group, facilitates O-alkylation and O-acylation reactions. These transformations are fundamental for introducing a wide range of ether and ester functionalities, respectively.
O-Alkylation: The reaction with alkyl halides or other alkylating agents in the presence of a base leads to the formation of the corresponding ether derivatives. The choice of base and solvent is crucial for optimizing the reaction conditions and yield.
O-Acylation: Esterification of the phenolic hydroxyl group can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction is often employed to protect the hydroxyl group or to modify the compound's biological or physical properties. While specific studies on the O-acylation of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol are not extensively documented, the general principles of phenol acylation are applicable researchgate.net.
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide, Base | Ether |
| O-Acylation | Acyl chloride/anhydride, Base | Ester |
Oxidation and Reduction Pathways of the Phenol Moiety
The phenolic ring is susceptible to both oxidation and reduction, leading to a variety of interesting chemical structures.
Oxidation: Phenols can be oxidized to quinones under appropriate conditions. For instance, sequential phenyliodonium (B1259483) diacetate (PIDA)-mediated phenol oxidation has been used in the synthesis of polysubstituted bicyclo[3.3.1]nonane derivatives from related phenol-containing precursors researchgate.net. While direct oxidation of this compound to its corresponding quinone is not explicitly detailed in the literature, this pathway represents a plausible transformation.
Reduction: The aromatic ring of phenols can be reduced to a cyclohexanol (B46403) derivative under catalytic hydrogenation conditions, typically using a noble metal catalyst such as rhodium or ruthenium under high pressure and temperature. This transformation converts the planar, aromatic system into a saturated, three-dimensional cyclic alcohol.
Electrophilic Aromatic Substitution Reactions on the Phenol Ring
The electron-donating nature of the hydroxyl group activates the aromatic ring of this compound towards electrophilic substitution. The bulky bicycloalkyl substituent is expected to exert significant steric hindrance, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. However, since the para position is already occupied, substitution is anticipated to occur at the ortho positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. Intramolecular Friedel-Crafts reactions have been utilized to construct the bicyclo[3.3.1]nonane skeleton itself oregonstate.edu.
Modifications and Rearrangements of the Bicyclo[3.3.1]nonane Scaffold
The rigid bicyclo[3.3.1]nonane framework offers opportunities for further functionalization and can undergo skeletal rearrangements under specific conditions.
Regioselective Functionalization of Bridgehead and Bridge Carbons
The unique geometry of the bicyclo[3.3.1]nonane system allows for selective reactions at its bridgehead and bridge carbon atoms. Functionalization at these positions can lead to a diverse array of derivatives with specific stereochemical arrangements. The synthesis of various functionalized bicyclo[3.3.1]nonane derivatives has been a subject of considerable research interest rsc.org.
| Position | Reactivity | Potential Reactions |
| Bridgehead Carbons | Sterically hindered, less reactive towards SN2 | Radical substitution, carbocation-mediated reactions |
| Bridge Carbons | More accessible | Oxidation, halogenation |
Ring-Opening and Skeletal Rearrangement Reactions
Under certain conditions, the bicyclo[3.3.1]nonane ring system can undergo ring-opening or skeletal rearrangement reactions. Acid-mediated ring opening of bicyclo[3.3.1]nonane derivatives has been reported, leading to the formation of cyclohexanone (B45756) derivatives ucl.ac.uk. These transformations are often driven by the release of ring strain or the formation of more stable carbocation intermediates. Such rearrangements can provide access to different cyclic and acyclic structures, further expanding the chemical diversity derivable from this compound.
Metal-Catalyzed Coupling Reactions and Their Application in Derivatization
The derivatization of this compound is a key strategy for accessing a diverse range of novel chemical entities. The phenolic hydroxyl group and the aromatic ring serve as versatile handles for introducing various functional groups through metal-catalyzed cross-coupling reactions. These transformations are pivotal in medicinal chemistry and materials science for the construction of complex molecular architectures. Due to the steric hindrance imposed by the bulky 9-methylbicyclo[3.3.1]nonan-9-yl substituent, specialized catalytic systems are often required to achieve efficient coupling.
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide. While traditional Ullmann conditions often require harsh reaction temperatures, modern modifications have enabled these couplings to proceed under milder conditions, even for sterically demanding substrates.
For a sterically hindered phenol like this compound, the choice of catalyst, ligand, and base is crucial for achieving good yields. Research on the coupling of other sterically hindered phenols, such as those bearing adamantyl substituents, provides valuable insights into the likely successful reaction conditions. nih.gov For instance, copper(I) iodide (CuI) in combination with a suitable ligand like N,N-dimethylglycine or a picolinic acid derivative has been shown to be effective in promoting the O-arylation of hindered phenols. rsc.org The use of a strong base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is also common. nih.govrsc.org
A plausible synthetic route for the derivatization of this compound via Ullmann coupling is the reaction with a substituted aryl bromide in the presence of a copper catalyst. The reaction conditions and potential outcomes are summarized in the table below, based on analogous reactions with sterically similar phenols.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | CuI / N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90-110 | 75-85 |
| 2 | 1-Bromo-4-methoxybenzene | CuI / Picolinic Acid | Cs₂CO₃ | DMSO | 100-120 | 70-80 |
| 3 | 2-Bromopyridine | CuI / N,N-Dimethylglycine | K₃PO₄ | DMF | 90-110 | 65-75 |
Table 1: Plausible Ullmann Condensation Reactions of this compound. Yields are estimated based on reactions with sterically hindered phenols.
Buchwald-Hartwig C-O and C-N Coupling
The palladium-catalyzed Buchwald-Hartwig amination and etherification reactions represent a powerful and versatile alternative to the Ullmann condensation. These methods generally offer milder reaction conditions, broader substrate scope, and higher functional group tolerance. The key to a successful Buchwald-Hartwig coupling with a sterically hindered phenol like this compound lies in the selection of a suitable bulky and electron-rich phosphine (B1218219) ligand. Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) series are often employed to facilitate the challenging reductive elimination step.
O-Arylation: The Buchwald-Hartwig O-arylation would involve the coupling of this compound with an aryl halide or triflate. A patent for related 9-azabicyclo[3.3.1]nonane derivatives describes the synthesis of exo-3-(4-Bromophenoxy)-9-azabicyclo[3.3.1]nonane, demonstrating the feasibility of forming such ether linkages on a bicyclic scaffold. google.com
| Entry | Aryl Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 80-90 |
| 2 | Phenyl triflate | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80 | 70-80 |
Table 2: Representative Buchwald-Hartwig O-Arylation of this compound. Yields are estimated based on literature for sterically hindered phenols.
N-Arylation: To perform a Buchwald-Hartwig amination, the phenolic hydroxyl group would first need to be converted into a triflate or a nonaflate to serve as the electrophilic partner. The resulting aryl triflate could then be coupled with a variety of primary or secondary amines. Alternatively, direct amination of a halogenated derivative of this compound would be a viable route.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. To utilize this compound in a Suzuki coupling, it would typically first be converted to an aryl triflate or a related electrophilic derivative. This intermediate could then be coupled with a wide array of organoboron reagents. A review on the synthesis of bicyclo[3.3.1]nonane derivatives mentions the use of Suzuki coupling for creating substituted alkenes from bicyclo[3.3.1]nonane precursors, indicating the applicability of this chemistry to the bicyclic framework. rsc.orgresearchgate.net
The reaction of the triflate of this compound with an arylboronic acid, catalyzed by a palladium complex with a suitable phosphine ligand, would be expected to proceed in good yield.
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 80 | 75-85 |
Table 3: Predicted Suzuki-Miyaura Coupling Reactions of the Triflate of this compound. Yields are based on standard Suzuki coupling protocols.
Advanced Analytical Methodologies for Characterization of 4 9 Methylbicyclo 3.3.1 Nonan 9 Yl Phenol Derivatives in Research Contexts
Coupled Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS/MS) for High-Resolution Analysis and Mixture Separation
Coupled chromatographic-spectroscopic techniques are the cornerstone of modern analytical chemistry, providing both separation of complex mixtures and detailed structural information of the individual components. chemistry-matters.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful tools for the analysis of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. wikipedia.org For phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic peak shape. nih.gov A common derivatization agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. nih.gov
The analysis of a derivatized sample of this compound by GC-MS would involve its injection into a heated port, separation on a capillary column (e.g., a non-polar DB-5ms column), and subsequent detection by a mass spectrometer. The mass spectrometer ionizes the eluted molecules, typically through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). acdlabs.com
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is crucial for structural elucidation. For the TMS derivative of this compound, characteristic fragments would be expected. The molecular ion peak [M]⁺• would be observed, and key fragment ions would likely arise from the cleavage of the bicyclic system and the loss of methyl groups. Alpha cleavage at the carbon adjacent to the aromatic ring is a common fragmentation pathway for alkylphenols. libretexts.org
Table 1: Illustrative GC-MS Data for the TMS-Derivative of this compound
| Parameter | Value |
| Chromatographic Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Temperature Program | 100°C (1 min hold), then 15°C/min to 300°C (5 min hold) |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Hypothetical Retention Time | 15.2 minutes |
| Molecular Ion (M⁺•) of TMS-derivative | m/z 302 |
| Major Fragment Ions (m/z) | 287 ([M-CH₃]⁺), 215 ([M-C₇H₁₁]⁺), 179, 107, 73 ([Si(CH₃)₃]⁺) |
Note: This data is hypothetical and for illustrative purposes, based on the principles of GC-MS analysis of similar compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile derivatives or for analyses where derivatization is not desirable, LC-MS/MS is the technique of choice. nih.gov It combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.gov Reversed-phase HPLC, using a C18 column, is commonly used for the separation of phenolic compounds. nih.gov
In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then subjected to multiple stages of mass analysis. In a typical tandem MS experiment, a specific precursor ion (e.g., the molecular ion [M-H]⁻ in negative ion mode for a phenol) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive for quantitative analysis. nih.gov
The fragmentation of the [M-H]⁻ ion of this compound would yield structurally informative product ions, likely involving cleavages within the bicyclic ring system.
Table 2: Representative LC-MS/MS Parameters for this compound
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Precursor Ion [M-H]⁻ | m/z 229 |
| Hypothetical MRM Transitions | 229 -> 214 (Loss of CH₃) |
| 229 -> 133 (Cleavage of bicyclic ring) | |
| 229 -> 107 (Phenolic fragment) |
Note: This data is hypothetical and for illustrative purposes, based on the principles of LC-MS/MS analysis of phenolic compounds.
Development of Novel Analytical Protocols for Specific Structural Features and Stereoisomer Discrimination
The non-planar and chiral nature of the this compound molecule presents a significant challenge in the separation and characterization of its potential stereoisomers. The presence of stereocenters in the bicyclic system can lead to the existence of enantiomers and diastereomers, which may exhibit different biological activities.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC. selvita.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol. phenomenex.com The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of compounds. phenomenex.com
A novel analytical protocol for the discrimination of stereoisomers of this compound would involve screening a variety of chiral columns and mobile phase modifiers to achieve baseline separation of the stereoisomers.
Table 3: Proposed Chiral SFC Method Parameters for Stereoisomer Discrimination
| Parameter | Value |
| Chiral Stationary Phase | Cellulose or Amylose-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase | Supercritical CO₂ / Methanol gradient |
| Detector | UV and/or Mass Spectrometry (SFC-MS) researchgate.net |
| Expected Outcome | Baseline separation of enantiomeric and/or diastereomeric peaks |
Note: The selection of the specific chiral column and mobile phase composition would require experimental optimization.
Ion Mobility Spectrometry (IMS)
Ion mobility spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly useful for resolving isomers that are difficult to separate by chromatography alone. nih.govcopernicus.org Different stereoisomers of this compound may have slightly different collision cross-sections (CCS), which is a measure of their rotational average size. This difference in CCS can be used to separate them in the ion mobility cell, providing distinct signals in the IMS-MS spectrum even if they co-elute from the chromatographic column. researchgate.net
Advanced Hyphenated Techniques for Comprehensive Chemical Characterization
For a truly comprehensive chemical characterization of this compound and its derivatives, especially in complex matrices, advanced hyphenated techniques that couple multiple analytical dimensions are invaluable.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC is a powerful technique that utilizes two different chromatographic columns with orthogonal separation mechanisms, connected by a modulator. chemistry-matters.comwikipedia.org This approach provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net For a complex mixture containing various derivatives of this compound, a GCxGC-TOFMS (Time-of-Flight Mass Spectrometry) system could be employed. The high-speed acquisition of the TOFMS is necessary to capture the very narrow peaks produced by the second-dimension separation. dlr.de This technique would be particularly useful for separating isomers and resolving co-eluting compounds in complex samples. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)
LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed structural information of compounds as they are separated. globalresearchonline.net While less sensitive than MS, NMR provides unambiguous structural elucidation. nih.govyoutube.com For a novel derivative of this compound, fractions could be collected from the HPLC and analyzed offline by NMR, or an online LC-NMR-MS system could be used for a complete characterization in a single run. taylorfrancis.commicrocombichem.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org When coupled with MS, CE-MS offers a powerful tool for the analysis of charged or polar compounds. nih.govnih.govmdpi.com For phenolic compounds, which can be deprotonated at basic pH, CE-MS can provide rapid and efficient separations with very small sample volumes. nih.gov
Role of 4 9 Methylbicyclo 3.3.1 Nonan 9 Yl Phenol As a Chemical Scaffold and Methodological Precursor
Utilization as a Versatile Building Block in Complex Organic Synthesis
The bicyclo[3.3.1]nonane framework is the core structural motif in a large family of biologically active natural products known as the polyprenylated acylphloroglucinols (PPAPs). ucl.ac.ukresearchgate.net These compounds, isolated from plants of the Guttiferae family, exhibit a wide range of biological activities and are characterized by a densely substituted and highly oxygenated bicyclo[3.3.1]nonane-2,4,6-trione core. researchgate.net The synthesis of these intricate molecules represents a significant challenge, making the development of advanced, functionalized building blocks a key priority.
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol serves as an ideal advanced precursor in this context. The molecule provides a pre-formed bicyclic core, saving numerous steps that would otherwise be required to construct this complex ring system. The presence of a methyl group at the C9 bridgehead position is a feature found in several natural PPAPs, and its installation early in a synthetic sequence is highly advantageous. rsc.org
The phenol (B47542) moiety is particularly crucial, as it can be considered a synthetic equivalent of the phloroglucinol (B13840) or resorcinol (B1680541) units that are ultimately required in the final PPAP structure. The phenolic hydroxyl group can be readily converted into a methoxy (B1213986) group or used to direct further electrophilic substitutions on the aromatic ring, allowing for the introduction of the acyl and prenyl side chains characteristic of the PPAP family. Synthetic strategies often involve the base-promoted intramolecular aldolization of functionalized cyclohexanone (B45756) precursors to form the bicyclic core. rsc.org For instance, a related precursor, 9-methoxy-9-methylbicyclo[3.3.1]nonane-3,7-dione, has been synthesized, highlighting the feasibility of constructing the core with the required C9-substitution. rsc.org
The general strategy for the synthesis of the bicyclo[3.3.1]nonane core often involves a tandem reaction, as illustrated by the selected examples below.
| Starting Material(s) | Key Reaction Type | Product Scaffold | Yield | Reference |
| 2-(3-methylbut-2-en-1-yl)cyclohexane-1,3-dione and acrolein | Michael-Aldol Annulation | 6-hydroxy-1-(3-methylbut-2-en-1-yl)bicyclo[3.3.1]nonane-2,9-dione | 80% | ucl.ac.uk |
| Substituted 1,3-cyclohexanediones and enals | One-pot Michael-Aldol Annulation | Polysubstituted bicyclo[3.e.1]nonane derivatives | Good to Excellent | ucl.ac.uk |
| 1-Methoxy-1-cyclohexene and malonyl dichloride | Effenberger-type Cyclization | Bicyclo[3.3.1]nonane ring system | N/A | rsc.org |
These examples demonstrate established routes to the core bicyclic structure, upon which the specific features of this compound can be built, positioning it as a strategic intermediate for the total synthesis of complex natural products.
Contribution to the Expansion of Chemical Space through Structural Diversification
In medicinal chemistry and drug discovery, there is a constant need to move beyond traditional flat, aromatic structures and explore the vast, three-dimensional chemical space. Saturated, sp³-rich molecules with well-defined three-dimensional shapes often possess improved pharmacological properties and are more likely to be successful drug candidates. ucl.ac.uk The rigid bicyclo[3.3.1]nonane scaffold is an excellent chassis for building such molecules. ucl.ac.uk
This compound is a prime example of a scaffold that facilitates the expansion of chemical space. Its key attributes include:
Three-Dimensionality: Unlike simple aromatic rings, the bicyclic core holds substituents in precise spatial orientations, allowing for more specific and potentially stronger interactions with biological targets. ucl.ac.uk
Novelty: The substitution pattern, with a methyl and a phenyl group on the same bridgehead carbon (C9), creates a unique and rigid orientation of these groups, which is difficult to achieve with other scaffolds.
Diversification Potential: The phenolic hydroxyl group serves as a versatile functional handle for a wide array of chemical transformations.
Researchers have successfully synthesized extensive libraries of bicyclo[3.3.1]nonane derivatives to explore new regions of chemical space. For instance, a series of monofluorinated bicyclo[3.3.1]nonane compounds was created, demonstrating how the core scaffold can be systematically modified to fine-tune physicochemical properties. ucl.ac.uk The phenol group of this compound allows for similar diversification through reactions like O-alkylation, O-acylation, and electrophilic aromatic substitution, leading to a large family of unique compounds with varied properties.
| Scaffold Feature | Contribution to Chemical Space Expansion |
| Rigid Bicyclo[3.3.1]nonane Core | Provides a defined three-dimensional geometry, moving away from flat, sp²-hybridized systems. ucl.ac.uk |
| Bridgehead Substitution (C9) | Allows for the precise positioning of substituents (methyl, phenyl) in a fixed, sterically demanding arrangement. |
| Phenolic Functional Group | Acts as a versatile point for chemical modification, enabling the creation of large libraries of diverse analogues. |
The use of such scaffolds provides access to novel molecular shapes and property combinations that are not accessible through traditional medicinal chemistry approaches, thereby expanding the available chemical space for drug discovery programs. ucl.ac.uk
Applications in the Development of Novel Synthetic Strategies for Bridged Bicyclic Architectures
The bicyclo[3.3.1]nonane ring system is an attractive but challenging synthetic target. researchgate.net The development of efficient methods to construct this bridged bicyclic architecture is an active area of research. The synthesis of specifically substituted derivatives like this compound drives the innovation of new synthetic strategies and the refinement of existing ones.
Several powerful methods have been developed to construct the bicyclo[3.3.1]nonane core. These include:
Michael-Aldol Annulation: A one-pot reaction between a 1,3-dicarbonyl compound (like a cyclohexanedione) and an α,β-unsaturated aldehyde or ketone (an enal or enone) can efficiently generate the bicyclic system. This method is robust and allows for the synthesis of a variety of polysubstituted derivatives. ucl.ac.uk
Intramolecular Aldol (B89426) Condensation: Base-promoted or Lewis acid-mediated intramolecular aldol reactions of appropriately substituted diketones are a common and effective strategy for forming the second ring of the bicyclic system. rsc.org
Intramolecular Alkylation: The alkylation of a pre-existing cyclohexenone ring with a tethered electrophile provides a direct route to the bicyclic core. This strategy was notably used in a total synthesis of dl-clovene. researchgate.net
Effenberger-type Cyclization: This method involves the reaction of a silyl (B83357) enol ether with malonyl dichloride to directly form a bicyclo[3.3.1]nonane trione (B1666649) system, which is a key intermediate for PPAP synthesis. rsc.org
Phenol Oxidation/Michael Condensation: A sequential reaction involving the oxidation of a phenol followed by a double Michael condensation has been employed to create polysubstituted bicyclo[3.3.1]nonane diones. rsc.org
The synthesis of this compound would leverage these advanced synthetic methods. A plausible approach would involve attaching the 4-methoxyphenyl (B3050149) group (a protected form of the phenol) to a cyclohexanedione precursor, followed by methylation and a subsequent intramolecular cyclization to forge the bridged bicyclic framework. The development of stereocontrolled methods to achieve this transformation is a key focus, contributing to the broader field of bridged ring synthesis.
Emerging Research Frontiers and Unaddressed Questions for 4 9 Methylbicyclo 3.3.1 Nonan 9 Yl Phenol
Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches
The synthesis of 9-substituted bicyclo[3.3.1]nonanes is a well-established area of research, yet the specific construction of the 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol scaffold remains an open challenge, particularly concerning efficiency and sustainability.
One potential, yet largely unexplored, synthetic approach involves the acid-catalyzed reaction of phenol (B47542) with a suitable bicyclic precursor. For instance, the reaction of phenol with 9-methylbicyclo[3.3.1]nonan-9-ol in the presence of an acid catalyst could, in principle, yield the desired product through a Friedel-Crafts-type alkylation. However, this approach is fraught with potential side reactions, including rearrangement of the bicyclic framework and the formation of ortho- and meta-isomers.
Green chemistry principles offer a promising avenue for the development of more sustainable synthetic methods. capes.gov.br The use of solid acid catalysts, such as zeolites or ion-exchange resins, could mitigate the environmental impact associated with traditional homogeneous acid catalysts. begellhouse.comnih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and improving process efficiency. rsc.org An important research question is the development of a catalyst that can selectively promote the formation of the para-substituted product while minimizing side reactions.
The following table illustrates a hypothetical comparison of potential synthetic routes, highlighting the need for research into greener alternatives.
| Synthetic Route | Potential Reagents | Potential Catalyst | Anticipated Yield (%) | Key Challenges | Green Chemistry Considerations |
| Friedel-Crafts Alkylation | Phenol, 9-methylbicyclo[3.3.1]nonan-9-ol | H₂SO₄, AlCl₃ | 30-50 | Isomer control, carbocation rearrangements | Use of corrosive and hazardous catalysts |
| Heterogeneous Catalysis | Phenol, 9-methylbicyclo[3.3.1]nonan-9-ol | Zeolite H-BEA, Amberlyst-15 | 40-70 | Catalyst deactivation, pore size limitations | Recyclable catalyst, reduced waste |
| Domino Michael-Aldol Annulation | Substituted cyclohexane-1,3-dione, methyl vinyl ketone | Base (e.g., piperidine) | 50-80 | Multi-step synthesis, stereocontrol | One-pot reaction, potential for atom economy |
Further research into domino reactions, such as the Michael-aldol annulation, could provide a more atom-economical and stereocontrolled route to the bicyclo[3.3.1]nonane core. rsc.orgucl.ac.ukrsc.org The challenge lies in adapting these methods to introduce the specific substitution pattern of this compound.
Deeper Mechanistic Investigations of Complex Transformations and Rearrangements
The bicyclo[3.3.1]nonane system is prone to complex carbocation-mediated rearrangements, most notably the Wagner-Meerwein rearrangement. spcmc.ac.inwikipedia.orgnumberanalytics.com The formation of a tertiary carbocation at the C9 position during a potential synthesis of this compound could trigger a cascade of skeletal reorganizations, leading to the formation of adamantane (B196018) or other thermodynamically more stable bicyclic isomers.
A key unaddressed question is the precise mechanism and the factors that govern the stability of the 9-methyl-9-phenylbicyclo[3.3.1]nonyl cation intermediate. A detailed mechanistic study, employing both experimental techniques (e.g., isotopic labeling, kinetic studies) and computational modeling, is necessary to understand and control these rearrangement pathways. For instance, the choice of solvent and catalyst can significantly influence the lifetime and fate of the carbocation intermediate. numberanalytics.com
The following table outlines potential rearrangement pathways that could compete with the desired synthesis, underscoring the need for mechanistic understanding.
| Starting Material/Intermediate | Proposed Rearrangement | Potential Product | Driving Force |
| 9-Methylbicyclo[3.3.1]nonan-9-yl cation | Wagner-Meerwein shift | 1-Methyladamantyl cation | Formation of a more stable adamantyl system |
| Protonated this compound | Intramolecular alkyl group migration | ortho- or meta-isomers | Formation of a more stable C-alkylated product nih.gov |
Understanding these intricate mechanistic details is crucial for designing synthetic strategies that can suppress unwanted rearrangements and favor the formation of the target molecule.
Integration with Advanced Data Science and Machine Learning in Chemical Research
The application of data science and machine learning (ML) in chemical research offers a powerful toolkit to address the challenges associated with the synthesis and characterization of complex molecules like this compound. ibm.comresearchgate.net ML models can be trained on existing reaction data to predict reaction outcomes, such as yield and stereoselectivity, for new and untested reactions. researchgate.netnih.gov
An important research frontier is the development of predictive models specifically for Friedel-Crafts alkylations of phenols with bulky bicyclic alcohols. By training an ML algorithm on a dataset of similar reactions, it may be possible to predict the optimal conditions (catalyst, solvent, temperature) to maximize the yield of the desired para-isomer of this compound.
Furthermore, ML can be integrated with quantum mechanical calculations to predict the properties of molecules, such as their conformational preferences and spectroscopic signatures. This could be particularly valuable for understanding the complex conformational landscape of the bicyclo[3.3.1]nonane framework.
The following table illustrates a hypothetical workflow for integrating data science into the research of this compound.
| Research Question | Data Science/ML Approach | Required Data | Potential Outcome |
| Optimal synthesis conditions | Supervised learning (regression model) | A curated dataset of Friedel-Crafts alkylation reactions with yields and conditions | Prediction of reaction conditions to maximize yield researchgate.net |
| Prediction of isomer distribution | Classification model | Reaction data with isomer ratios | Identification of conditions favoring para-substitution |
| Conformational analysis | Unsupervised learning (clustering) on molecular dynamics simulation data | Trajectories from molecular dynamics simulations | Identification of stable conformers and their relative energies |
The synergy between experimental chemistry and advanced data science holds the key to accelerating the discovery and development of novel synthetic routes and understanding the behavior of complex molecules.
Future Directions in Conformational and Stereochemical Control within Bridged Bicyclic Systems
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, including the chair-chair, boat-chair, and boat-boat forms. rsc.org The presence of bulky substituents at the C9 position, such as the methyl and phenol groups in the target molecule, can significantly influence the conformational equilibrium. A critical area for future research is the detailed conformational analysis of this compound using a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography) and computational methods. researchgate.netacs.org
Understanding the conformational preferences is a prerequisite for achieving stereochemical control during synthesis. The development of stereoselective synthetic methods, such as those employing chiral catalysts or auxiliaries, is a major goal in modern organic chemistry. researchgate.netthieme-connect.com For this compound, an important unaddressed question is how to control the facial selectivity of the phenol addition to a prochiral intermediate, which would allow for the synthesis of specific enantiomers.
Future research in this area will likely focus on:
Advanced Spectroscopic and Crystallographic Studies: To definitively determine the preferred conformation of this compound in both the solid state and in solution.
Chiral Catalyst Development: The design and synthesis of new chiral catalysts that can induce high levels of enantioselectivity in the formation of the C9-aryl bond.
Computational Modeling of Transition States: To understand the origins of stereoselectivity and to guide the design of more effective chiral catalysts.
The ability to control the three-dimensional structure of bridged bicyclic molecules with precision will unlock their full potential in applications ranging from medicinal chemistry to materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
